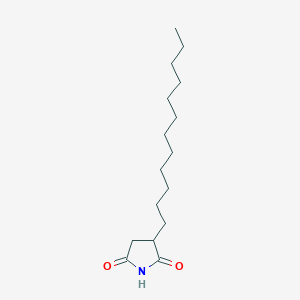

3-Dodecylpyrrolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5615-84-9 |

|---|---|

Molecular Formula |

C16H29NO2 |

Molecular Weight |

267.41 g/mol |

IUPAC Name |

3-dodecylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h14H,2-13H2,1H3,(H,17,18,19) |

InChI Key |

SXGXVOZDLWXVKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)NC1=O |

Origin of Product |

United States |

Advanced Analytical Techniques for the Detection and Characterization of 3 Dodecylpyrrolidine 2,5 Dione

High-Resolution Mass Spectrometry in Untargeted and Suspect Screening

High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity, making it a cornerstone for the analysis of known and unknown compounds. nih.gov In untargeted and suspect screening approaches, HRMS allows for the detection of a broad range of chemicals in a sample without preconceived bias, followed by the identification of specific compounds of interest.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Environmental and Biological Matrix Analysis

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass analyzer. This combination is particularly effective for analyzing complex mixtures such as environmental and biological samples. nih.gov The LC component separates the individual compounds in the mixture, which are then ionized and introduced into the mass spectrometer. The QTOF analyzer provides high-resolution mass data, which is crucial for determining the elemental composition of the detected ions with a high degree of confidence. For a compound like 3-dodecylpyrrolidine-2,5-dione, this technique would enable its detection and tentative identification even at low concentrations within a complex sample matrix. The accurate mass measurement helps to distinguish the target compound from other co-eluting substances with similar nominal masses.

Ultrahigh-Performance Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap-HRMS) for Comprehensive Chemical Profiling

Ultrahigh-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with an Orbitrap high-resolution mass spectrometer (HRMS), it provides a powerful platform for comprehensive chemical profiling. mdpi.comnih.gov The Orbitrap mass analyzer is known for its exceptional mass accuracy and resolution, which facilitates the confident identification of compounds in complex samples. mdpi.com This technique has been successfully applied to the characterization and classification of various samples based on their chemical profiles. mdpi.comnih.gov In the context of this compound, UHPLC-Orbitrap-HRMS can be used to generate a detailed chemical profile of a sample, allowing for the unambiguous identification of the compound and the simultaneous detection of other related substances or metabolites. mdpi.com

Fragmentation Pattern Analysis and Spectral Matching for Structural Confirmation

While accurate mass measurement provides the elemental composition, it does not definitively confirm the structure of an unknown compound. For this, fragmentation analysis is essential. In tandem mass spectrometry (MS/MS or MS²), the ion of interest (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that serves as a structural fingerprint.

The fragmentation of molecules in a mass spectrometer follows specific chemical principles. For instance, in the study of lactones, it has been observed that fragmentation often involves sequential dehydrations and the loss of carbon monoxide. nih.gov While this compound is a dione (B5365651) and not a lactone, similar principles of fragmentation involving the loss of small neutral molecules and characteristic cleavages of the ring structure and alkyl chain would be expected. The study of fragmentation patterns of similar structures, like diketopiperazines, has shown that characteristic fragment ions can be used to distinguish between different compounds. researchgate.net

The experimentally obtained fragmentation spectrum of this compound can then be compared with spectral libraries or with in-silico predicted fragmentation patterns to confirm its identity. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides a reference spectrum for this compound, which includes major fragment ions that can be used for matching. nih.gov

Table 1: GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity |

| 99 | 100% |

| 112 | High |

| 41 | High |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Methodologies for Quantifying this compound without Analytical Standards

A significant challenge in analytical chemistry is the quantification of compounds for which no analytical standards are available. This is often the case for novel compounds, metabolites, or degradation products. Several strategies have been developed to address this issue.

One approach involves the use of a closely related internal standard with a similar chemical structure and ionization efficiency. By assuming a similar response factor between the analyte and the standard, a semi-quantitative estimation can be achieved. Another method relies on the principle of "quantitative structure-property relationship" (QSPR), where the physicochemical properties of the molecule are used to predict its response in the mass spectrometer.

Furthermore, advanced techniques like Direct Analysis in Real Time (DART) coupled with high-resolution mass spectrometry have been explored for the rapid screening and semi-quantification of compounds in various matrices without the need for extensive sample preparation or chromatographic separation. lcms.cz While not providing absolute quantification, these methods are invaluable for high-throughput screening and for obtaining an estimate of the concentration of a compound like this compound when a certified reference material is unavailable.

Application of Physicochemical Fingerprints for Structure Elucidation in Non-Targeted Analysis

In non-targeted analysis, where the goal is to identify all detectable compounds in a sample, the elucidation of unknown structures is a major bottleneck. Physicochemical fingerprints, which are sets of predicted or measured properties of a molecule, can play a crucial role in this process. For this compound, these properties can be computed from its chemical structure.

These fingerprints can include properties such as molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov This information, combined with the accurate mass and fragmentation data from HRMS, can be used to filter and rank potential candidate structures from chemical databases. This multi-faceted approach significantly narrows down the number of possible structures for an unknown compound, facilitating its eventual identification.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 267.41 g/mol |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Exact Mass | 267.219829168 Da |

Data computed by PubChem. nih.gov

By integrating these advanced analytical techniques, a comprehensive understanding of the presence, structure, and quantity of this compound can be achieved, even in the most challenging of analytical scenarios.

Environmental Occurrence and Human Exposure Research of 3 Dodecylpyrrolidine 2,5 Dione

Biomonitoring Studies and Detection in Human Biological Samples

Biomonitoring is the assessment of human exposure to chemicals by measuring the chemicals or their metabolites in human specimens such as blood, urine, or tissues. Despite extensive research in this field, a thorough review of scientific literature and publicly available databases reveals no specific data on the detection of 3-Dodecylpyrrolidine-2,5-dione in human biological samples.

Prevalence in Maternal-Newborn Pairs and Cord Blood Studies

Studies focusing on the transfer of chemicals from mother to fetus are critical for understanding prenatal exposures. These investigations often analyze maternal and umbilical cord blood to identify compounds that can cross the placental barrier. Prominent studies have identified a wide array of industrial chemicals, pesticides, and pollutants in cord blood, highlighting the vulnerability of the developing fetus. lacounty.govewg.orgewg.orgnoharm.org For instance, research by the Environmental Working Group (EWG) has detected hundreds of chemicals in the umbilical cord blood of newborns in the United States. ewg.orgnoharm.org However, within these extensive studies and other available research, there is no documented evidence of this compound being analyzed or detected in maternal or cord blood samples. lacounty.govewg.orgewg.orgnoharm.orgnih.gov

Integration into Human Exposome Characterization Workflows

The human exposome concept encompasses the totality of environmental exposures from conception onwards. Modern exposome research utilizes advanced analytical techniques like high-resolution mass spectrometry to conduct non-targeted and suspect screening analyses of human samples, aiming to identify a broad spectrum of chemicals. nih.govnih.govjordilabs.com These workflows have successfully identified thousands of chemical signals in biological samples, significantly expanding our understanding of the chemical landscape within the human body. emory.eduacs.org While these initiatives have created large databases of potential human exposures, a review of the methodologies and findings from major human exposome projects and databases does not indicate the inclusion or identification of this compound. nih.govnih.govacs.org

Research on Sources and Environmental Pathways of this compound

Currently, there is a lack of specific research on the environmental sources and pathways leading to potential human exposure to this compound. General biomonitoring and environmental monitoring studies provide frameworks for how such investigations could be conducted. nih.govnih.gov These studies typically trace chemicals from their use in consumer or industrial products, through environmental media like air, water, and soil, to human contact and uptake. However, such a research trajectory has not been applied to this compound in the available scientific literature.

Investigation of Biological Activities and Structure Activity Relationships Within the Pyrrolidine 2,5 Dione Class Relevant to Dodecyl Substituted Analogs

Enzyme Modulation Studies of Pyrrolidine-2,5-dione Derivatives

The structural framework of pyrrolidine-2,5-dione allows for substitutions at multiple positions, leading to a diverse library of molecules capable of modulating various enzymatic pathways. These interactions are critical for the development of new therapeutic agents for a range of diseases.

Aromatase, a cytochrome P-450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer, as it catalyzes the final step in estrogen biosynthesis. Certain derivatives of pyrrolidine-2,5-dione have been identified as potent and selective aromatase inhibitors.

Research into 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones has shown that the length of the alkyl chain at the N-1 position significantly influences inhibitory potency. nih.gov Studies demonstrate that these compounds are powerful in vitro inhibitors of aromatase. For instance, analogs with alkyl chains ranging from propyl (C3) to heptyl (C7) are considerably more potent than the standard drug aminoglutethimide. nih.gov The 1-hexyl derivative, in particular, was found to be approximately 100 times more potent than aminoglutethimide. nih.gov This suggests a structure-activity relationship where increasing the alkyl chain length to a certain point enhances binding and inhibition. This finding is highly relevant for dodecyl-substituted analogs, indicating that long alkyl chains are favorable for this specific enzymatic inhibition.

Molecular modeling studies suggest that larger inhibitors, like the (aminophenyl)alkyl-pyrrolidine-2,5-diones, bind to the aromatase active site differently than smaller inhibitors. ebi.ac.uk After an initial interaction of the phenylamine nitrogen with the heme iron of the cytochrome P-450, these larger molecules preferentially occupy the region that normally binds the C(17) carbonyl group of the natural substrate, androstenedione. ebi.ac.uk

Furthermore, some of these derivatives, specifically the 1-pentyl, 1-hexyl, and 1-heptyl variants, exhibit greater stability against metabolism by liver microsomes compared to aminoglutethimide, which may be due to their ability to inhibit other liver cytochrome P450 enzymes. nih.gov The cytochrome P450 family is the primary system for the phase I metabolism of many drugs, and its inhibition can significantly alter drug pharmacokinetics. thebiogrid.org

Tyrosinase is a crucial copper-containing enzyme that regulates melanin (B1238610) production, making it a prime target for agents designed to treat hyperpigmentation disorders. researchgate.net A novel series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds has been synthesized and evaluated for their ability to inhibit this enzyme. researchgate.netnih.gov

Among the synthesized compounds, one derivative, identified as 3-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (referred to as HMP or compound 3f), demonstrated particularly high inhibitory activity against mushroom tyrosinase. researchgate.netnih.gov Kinetic analysis revealed that HMP acts as a competitive inhibitor. researchgate.net This indicates that the compound competes with the substrate for binding to the enzyme's active site. The compound also effectively inhibited melanin production and tyrosinase activity in B16F10 melanoma cells, confirming its potential to modulate melanogenesis. researchgate.net

| Compound | Type of Inhibition | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| HMP (Compound 3f) | Competitive | 2.23 ± 0.44 | researchgate.net |

| Kojic Acid (Standard) | Competitive | 20.99 ± 1.80 | researchgate.net |

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes, is a rational strategy for developing safer anti-inflammatory drugs. researchgate.netnih.gov The pyrrolidine-2,5-dione scaffold has been successfully utilized to create such dual inhibitors.

Researchers have designed and synthesized various N-substituted and C-substituted pyrrolidine-2,5-dione derivatives, demonstrating that this structural class can yield potent and selective inhibitors of COX-2 and 5-LOX. researchgate.netnih.gov In one study, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives led to compounds with preferential COX-2 affinity in the nanomolar to submicromolar range. researchgate.net Compound 13e from a separate series was identified as a potent and selective COX-2 inhibitor. nih.gov Another compound, 78 , emerged as the most active in its series, with a very low IC₅₀ value for COX-2. researchgate.net Some of these compounds also showed excellent inhibitory potential against 5-LOX.

| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Compound 13e | COX-2 | 0.98 | nih.gov |

| COX-1 | 30.87 | ||

| Compound 78 | COX-2 | 0.051 ± 0.001 | researchgate.net |

| Compound 6 | 5-LOX | 14.01 | |

| Compound 7 | 5-LOX | 14.13 |

The anti-inflammatory effects of these potent COX-2/5-LOX inhibitors have been confirmed in vivo using the carrageenan-induced paw edema test. researchgate.netnih.gov In silico docking studies support these findings, showing that the most active inhibitors interact effectively with amino acid residues responsible for COX-2 selectivity. nih.gov

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary strategy for treating the symptoms of Alzheimer's disease. The pyrrolidine-2,5-dione framework has been incorporated into novel compounds designed as cholinesterase inhibitors.

A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], which contains the pyrrolidine-2,5-dione moiety, was synthesized and evaluated for cholinesterase inhibitory properties. Several of these compounds showed promising efficacy against both AChE and BChE. Notably, compounds 8e and 8g were identified as the most effective, with IC₅₀ values in the low micromolar range. These compounds were found to be more selective for AChE over BChE.

In a different study, a series of isoindolin-1,3-dione-based acetohydrazides, structurally related to pyrrolidine-2,5-diones, also displayed potent AChE inhibition. Compound 8a from this series was the most potent inhibitor against AChE, acting through a competitive mechanism. Another study on dispiro pyrrolidines found that compound 7b was a potent BChE inhibitor, acting via a mixed-mode inhibition. nih.gov

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 8a | 0.11 ± 0.05 | 30.2 ± 2.8 | |

| Compound 8e | 3.35 | 5.63 | |

| Compound 8g | 3.15 | 4.74 | |

| Compound 7b | - | 12.78 ± 1.52 | nih.gov |

| Donepezil (Standard) | 0.023 ± 0.02 | 7.2 ± 0.1 |

Neuroactive Properties of Succinimide (B58015) Analogues

The succinimide ring is a well-established pharmacophore in the field of central nervous system (CNS) active drugs, most notably in the treatment of epilepsy.

The pyrrolidine-2,5-dione core is a foundational element of ethosuximide (B1671622), a well-known antiepileptic drug used for absence seizures that acts by blocking T-type calcium channels. This has inspired extensive research into new derivatives with broader and more potent anticonvulsant activity.

Scientists have developed hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with structural fragments from other antiepileptic drugs like levetiracetam (B1674943) and lacosamide. These new compounds have been evaluated in key animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests.

Structure-activity relationship studies have revealed that substituents at both the N-1 and C-3 positions of the pyrrolidine-2,5-dione ring are critical for activity. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives showed significant activity. Compound 6 from this series was particularly potent, demonstrating a much more favorable efficacy (ED₅₀) and protective index in the MES and 6 Hz tests compared to the reference drug, valproic acid. Another promising compound, 4 , which incorporates a 3-methylthiophene (B123197) ring, also showed higher potency than valproic acid and ethosuximide in the MES and 6 Hz tests.

The proposed mechanism for the most active compounds often involves the modulation of neuronal voltage-gated sodium and/or calcium channels. In vitro binding studies have confirmed that these derivatives can interact with both L-type calcium channels and site 2 of the voltage-sensitive sodium channels, which is a common mechanism for many antiepileptic drugs.

| Compound | Seizure Test | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 6 | MES | 68.30 | |

| 6 Hz (32 mA) | 28.20 | ||

| Compound 4 | MES | 62.14 | |

| 6 Hz (32 mA) | 75.59 | ||

| Valproic Acid (Standard) | MES | 252.74 | |

| 6 Hz (32 mA) | 130.64 |

Antinociceptive Efficacy of Substituted Pyrrolidinediones

The search for novel pain management therapeutics is a critical area of research. Pyrrolidine-2,5-dione derivatives have emerged as a promising class of compounds with potential antinociceptive, or pain-relieving, effects. mdpi.comnih.govmdpi.com Studies on various substituted pyrrolidine-2,5-diones indicate that the nature and position of the substituent on the pyrrolidine (B122466) ring are crucial for their analgesic activity. nih.gov

For instance, research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives has demonstrated significant antinociceptive effects in tonic pain models, such as the formalin test. nih.govmdpi.com In these studies, compounds were evaluated for their ability to reduce pain behaviors in both the initial neurogenic phase and the later inflammatory phase of the test. Similarly, N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione (B1595552) have shown analgesic activity in both the hot plate and formalin tests. nih.gov

The substitution at the 3-position of the pyrrolidine-2,5-dione ring has been shown to be a key determinant of anticonvulsant activity, a property often linked to antinociceptive mechanisms. nih.gov For example, derivatives with a sec-butyl group at this position have shown notable anticonvulsant effects. nih.gov While direct studies on the antinociceptive properties of 3-dodecylpyrrolidine-2,5-dione are not available, the presence of a long, lipophilic dodecyl chain at the 3-position is expected to significantly influence its interaction with biological targets involved in pain pathways. The increased lipophilicity conferred by the dodecyl group could enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

To illustrate the potential for antinociceptive activity within this class of compounds, the following table presents data from studies on related pyrrolidine-2,5-dione derivatives.

| Compound/Derivative | Pain Model | Efficacy | Reference |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test (Tonic Pain) | Significant antinociceptive effect in both phases | nih.govmdpi.com |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione acetamide (B32628) derivative (Compound 6) | Formalin Test (Tonic Pain) | Significant analgesic activity in the first phase | mdpi.com |

| 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione acetamide derivative (Compound 19) | Formalin Test (Tonic Pain) | Significant analgesic activity in the second phase | mdpi.com |

| N-Mannich bases of pyrrolidine-2,5-dione | Hot Plate and Formalin Tests | Revealed analgesic activity | nih.gov |

Interactive Data Table: Antinociceptive Activity of Pyrrolidinedione Derivatives (This table is a representation of findings from various studies on related compounds and does not include data for this compound itself.)

Antioxidant and Antimutagenic Properties of Succinimide Derivatives

Succinimide, the parent structure of this compound, and its derivatives have been investigated for a range of biological activities, including antioxidant and antimutagenic properties. researchgate.net The ability of a compound to counteract oxidative stress and prevent DNA damage is crucial for its potential as a therapeutic agent.

Studies on various derivatives of pyrrolidine-2,5-dione have demonstrated their potential as antimutagenic agents. nih.govdntb.gov.ua For example, a study using the Vibrio harveyi mutagenicity test evaluated nineteen new derivatives of pyrrolidine-2,5-dione for their mutagenic and antimutagenic properties. nih.gov The results showed that while some derivatives were devoid of mutagenic activity, many exhibited strong or moderate antimutagenic activity against known mutagens. nih.gov This suggests that the pyrrolidine-2,5-dione scaffold can be a platform for developing chemopreventive agents. dntb.gov.ua

The antioxidant properties of compounds are often linked to their chemical structure, particularly the presence of moieties capable of donating a hydrogen atom or scavenging free radicals. While direct antioxidant data for this compound is not available, research on long-chain alkyl esters of other phenolic compounds, such as hydroxycinnamates, has shown that the lipophilic chain can influence their antioxidant activity and their ability to be incorporated into lipidic environments where oxidation often occurs. nih.govmdpi.com The long dodecyl chain in this compound could potentially enhance its localization in cell membranes, where it could exert a protective effect against lipid peroxidation.

The following table summarizes findings on the antimutagenic activity of some pyrrolidine-2,5-dione derivatives.

| Compound Group | Test System | Antimutagenic Activity | Reference |

| 2-Ethyl-2-methylsuccinic acid derivatives | Vibrio harveyi strains | Strong to moderate antimutagenic activity against NQNO | nih.gov |

| 2,2-Diphenyl-succinic acid derivatives | Vibrio harveyi BB7 strain | Strong antimutagenic activity | nih.gov |

Interactive Data Table: Antimutagenic Properties of Pyrrolidine-2,5-dione Derivatives (This table presents findings from studies on related compounds to illustrate the potential antimutagenic activity within this chemical class.)

Theoretical Prediction of Biological Interactions for Long-Chain Pyrrolidinediones

In the absence of direct experimental data, theoretical and computational methods can provide valuable insights into the potential biological interactions of a molecule like this compound. Structure-activity relationship (SAR) studies on related compounds can help in predicting how the long-chain alkyl substituent might influence its biological profile. nih.gov

The lipophilicity introduced by the dodecyl chain is a key factor. A higher lipophilicity, often correlated with a higher logP value, can enhance a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. The predicted XLogP3 value for this compound is 5.3, indicating significant lipophilicity. nih.gov

SAR studies on other series of pyrrolidine-2,5-dione derivatives have consistently shown that the nature of the substituent at the 3-position dramatically affects biological activity, including anticonvulsant and antinociceptive effects. nih.gov For instance, the size and nature of the substituent at this position influence the binding affinity to various receptors and enzymes. nih.gov

The long, flexible dodecyl chain of this compound could allow it to adopt various conformations to fit into a binding site. This flexibility, combined with its hydrophobic nature, might enable it to interact with transmembrane domains of receptors or enzymes embedded in the cell membrane. However, without specific molecular docking or computational modeling studies for this particular compound, these remain theoretical considerations. The development of quantitative structure-activity relationship (QSAR) models for long-chain pyrrolidinediones would be a valuable step in predicting their biological activities and guiding the synthesis of more potent and selective analogs.

Future Research Directions and Unexplored Avenues for 3 Dodecylpyrrolidine 2,5 Dione

Comprehensive Elucidation of Environmental Fate and Transport Mechanisms

A foundational element of any chemical risk assessment is a thorough understanding of its behavior and persistence in the environment. For 3-Dodecylpyrrolidine-2,5-dione, such data is currently unavailable. Future research must prioritize the systematic investigation of its environmental fate and transport, focusing on key physical and chemical properties that govern its distribution across environmental compartments.

The persistence of a chemical in the environment is a key factor in its potential for long-term exposure and effects. Studies on other organic compounds have shown that environmental persistence is influenced by a variety of factors. The structure of this compound, with its long dodecyl chain, suggests a lipophilic nature, which could lead to partitioning into soil organic matter and sediments. However, without empirical data, its mobility and persistence remain speculative.

Key research questions to be addressed include:

What are the rates of hydrolysis, photolysis, and biodegradation of this compound under various environmental conditions (e.g., pH, temperature, microbial populations)?

What is its potential for volatilization from soil and water surfaces?

How strongly does it adsorb to different soil and sediment types?

To answer these questions, a suite of standardized laboratory studies is required. The data generated would be instrumental in developing a clearer picture of where this compound is likely to accumulate in the environment and how long it may persist.

Table 1: Proposed Data Table for Environmental Fate and Transport Properties of this compound

| Property | Predicted Value/Range | Experimental Data | Method |

| Water Solubility | Low | Data Needed | OECD 105 |

| Vapor Pressure | Low | Data Needed | OECD 104 |

| Octanol-Water Partition Coefficient (Kow) | High | Data Needed | OECD 107/117 |

| Soil Adsorption Coefficient (Koc) | High | Data Needed | OECD 106 |

| Hydrolysis Half-life (t1/2) | pH-dependent | Data Needed | OECD 111 |

| Photodegradation Half-life (t1/2) | Wavelength-dependent | Data Needed | OECD 316 |

| Ready Biodegradability | Not readily biodegradable | Data Needed | OECD 301 |

Exploration of Biotransformation Pathways and Metabolite Identification

When a chemical enters an organism, it can be metabolized, a process known as biotransformation. This can lead to detoxification and excretion, or in some cases, can result in the formation of metabolites that are more toxic than the parent compound. For this compound, there is a complete lack of information on its biotransformation pathways in any organism.

Research on other succinimide (B58015) derivatives, such as the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), has shown that biotransformation can occur through oxidation and hydrolysis. cernobioscience.comnih.gov For NDPS, metabolism in rats was found to involve cytochrome P450-mediated oxidation. cernobioscience.comnih.gov It is plausible that this compound could undergo similar metabolic transformations. The long dodecyl chain presents a likely site for oxidation, potentially leading to a series of hydroxylated and carboxylated metabolites. The succinimide ring could also be subject to hydrolysis.

Future research in this area should employ in vitro and in vivo models to:

Identify the primary metabolites of this compound in representative environmental organisms (e.g., fish, invertebrates, microorganisms).

Characterize the enzymatic systems responsible for its metabolism.

Determine the rates of metabolite formation and elimination.

Understanding the biotransformation of this compound is critical for a complete assessment of its potential biological effects.

Table 2: Hypothetical Biotransformation Pathways of this compound

| Transformation | Potential Metabolite | Biological Relevance |

| Alkyl Chain Hydroxylation | Hydroxydodecyl-pyrrolidine-2,5-dione | Increased polarity, potential for further oxidation. |

| Alkyl Chain Carboxylation | Carboxydodecyl-pyrrolidine-2,5-dione | Significantly increased water solubility, facilitating excretion. |

| Succinimide Ring Hydrolysis | Dodecylsuccinamic acid | Opening of the ring structure, altering biological activity. |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | Detoxification and enhanced elimination. |

Advanced Methodological Development for Isotopic Labeling in Environmental Tracing

To accurately trace the movement and transformation of this compound in complex environmental systems, the use of isotopically labeled compounds is indispensable. cernobioscience.comwikipedia.orgpressbooks.pub Stable isotope labeling, using isotopes such as ¹³C or ¹⁵N, allows for the precise tracking of the parent compound and its metabolites without the complications of radioactivity. cernobioscience.comwikipedia.orgpressbooks.pub

The synthesis of isotopically labeled this compound is a prerequisite for these studies. The long dodecyl chain and the pyrrolidine-2,5-dione ring offer multiple potential sites for isotope incorporation. The development of efficient and cost-effective synthetic routes to produce these labeled standards is a critical first step.

Once synthesized, these labeled compounds can be used in a variety of experiments, including:

Tracer studies to follow the uptake, metabolism, and excretion of the compound in organisms.

Environmental fate studies to track its movement between air, water, soil, and biota.

Metabolite identification , where the isotopic signature helps to distinguish metabolites from background molecules.

The development and application of these advanced analytical techniques will be essential for generating the high-quality data needed for a robust environmental assessment.

Development of Predictive Models for Occurrence, Distribution, and Potential Biological Interactions

In the absence of extensive monitoring data, predictive models can provide valuable initial estimates of a chemical's likely environmental concentrations and potential for biological effects. Quantitative Structure-Activity Relationship (QSAR) models, for example, use the chemical structure of a compound to predict its physicochemical properties and toxicological endpoints. nih.govnih.govrsc.orgfrontiersin.org

For this compound, developing specific QSAR models could help to:

Predict its environmental fate properties, such as water solubility and soil adsorption, to guide experimental studies.

Estimate its potential for bioaccumulation in aquatic organisms.

Screen for potential toxicological effects based on structural similarities to other compounds with known activity.

These in silico approaches, when used in conjunction with experimental data, can help to prioritize research efforts and focus on the most significant potential risks. As more data becomes available for this compound and similar compounds, these models can be refined to improve their predictive accuracy.

Synergistic Research on Complex Chemical Mixtures Containing this compound

In the real world, organisms are exposed to complex mixtures of chemicals rather than single compounds. The combined effects of these chemicals can be additive, synergistic (greater than the sum of the individual effects), or antagonistic (less than the sum of the individual effects). There is a growing concern in environmental toxicology about the potential for synergistic interactions in chemical mixtures. nih.gov

Given the potential for this compound to be present in the environment alongside other industrial or agricultural chemicals, it is crucial to investigate its behavior in mixtures. Future research should explore:

The potential for this compound to alter the toxicity of other common environmental contaminants.

The effect of other chemicals on the biotransformation and fate of this compound.

The development of predictive models for the toxicity of mixtures containing this compound.

Studies on other chemical classes have shown that compounds that inhibit metabolic enzymes, for instance, can lead to synergistic toxicity by preventing the detoxification of other chemicals. plos.org Whether this compound has such properties is a key question that needs to be addressed to understand its environmental risk in a realistic context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.